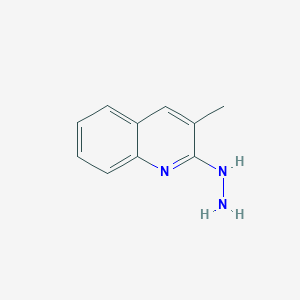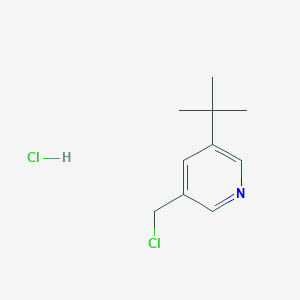
2-Hydrazinyl-3-methylquinoline
Übersicht
Beschreibung
2-Hydrazinyl-3-methylquinoline is a chemical compound with the molecular formula C10H11N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-methylquinoline typically involves the reaction of 2-chloroquinoline with hydrazine hydrate. The reaction is carried out in the presence of a solvent such as ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinyl-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-3-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as fluorescence
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-3-methylquinoline involves its interaction with various molecular targets. The hydrazinyl group can form bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydrazinylquinoline
- 3-Methylquinoline
- 2-Chloro-3-methylquinoline
Comparison: 2-Hydrazinyl-3-methylquinoline is unique due to the presence of both the hydrazinyl and methyl groups on the quinoline ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the hydrazinyl group enhances its reactivity, while the methyl group influences its steric and electronic characteristics .
Eigenschaften
IUPAC Name |
(3-methylquinolin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUAQMMBPDLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide](/img/structure/B2562645.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2562646.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridazine-3-carboxylic acid](/img/structure/B2562647.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)
![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/new.no-structure.jpg)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)
![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)



